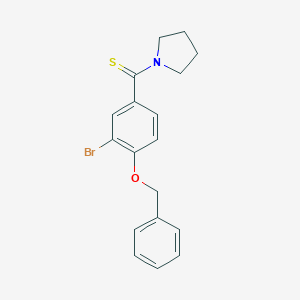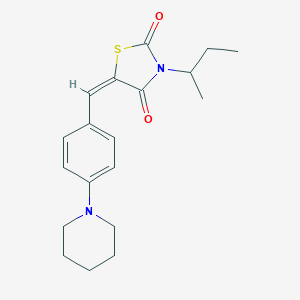
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether is a chemical compound that belongs to the class of thioether derivatives. It has been extensively studied for its potential use in scientific research due to its unique properties. In
作用机制
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether inhibits PTPs by covalently modifying the active site of the enzyme. The thioether group of the compound reacts with the cysteine residue in the active site of the enzyme, resulting in the inhibition of the enzyme's activity. This inhibition leads to the modulation of cellular signaling pathways, which can potentially be used in the treatment of various diseases.
Biochemical and Physiological Effects:
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether has been shown to have potent inhibitory activity against various PTPs. It has been found to be selective towards certain PTPs, such as PTP1B, which is involved in the regulation of insulin signaling. The compound has also been found to have anti-inflammatory activity, which can potentially be used in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether in lab experiments is its potent inhibitory activity against PTPs. This allows for the modulation of cellular signaling pathways and the potential treatment of various diseases. However, one of the limitations of using the compound in lab experiments is its potential toxicity. The compound has been found to be toxic to certain cell lines, which can limit its use in certain experiments.
未来方向
There are several future directions for the use of Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether in scientific research. One potential direction is the development of more selective inhibitors of PTPs. This can allow for the modulation of specific cellular signaling pathways and potentially lead to the development of more targeted therapies for various diseases. Another potential direction is the study of the compound's anti-inflammatory activity and its potential use in the treatment of various inflammatory diseases. Additionally, the compound's potential toxicity can be further studied to determine its safety for use in various experiments.
合成方法
The synthesis of Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether involves the reaction between 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenol and benzyl bromide in the presence of a base. The reaction yields Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether as a white solid with a high yield.
科学研究应用
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether has been extensively studied for its potential use in scientific research. It has been found to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in regulating cellular signaling pathways. PTPs are involved in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting PTPs, Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether can modulate cellular signaling pathways and potentially be used in the treatment of various diseases such as cancer, diabetes, and autoimmune disorders.
属性
产品名称 |
Benzyl 2-bromo-4-(1-pyrrolidinylcarbothioyl)phenyl ether |
|---|---|
分子式 |
C18H18BrNOS |
分子量 |
376.3 g/mol |
IUPAC 名称 |
(3-bromo-4-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanethione |
InChI |
InChI=1S/C18H18BrNOS/c19-16-12-15(18(22)20-10-4-5-11-20)8-9-17(16)21-13-14-6-2-1-3-7-14/h1-3,6-9,12H,4-5,10-11,13H2 |
InChI 键 |
ZKOKNFSHZTVWCA-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=S)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
规范 SMILES |
C1CCN(C1)C(=S)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![methyl 4-(5-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoate](/img/structure/B306250.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)

![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![ethyl 2-[(5E)-2,4-dioxo-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306261.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)